3-Quinolinecarbonitrile, 4-amino-6-bromo-
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Overview
Description
3-Quinolinecarbonitrile, 4-amino-6-bromo- is a chemical compound that belongs to the quinoline family This compound is characterized by the presence of an amino group at the 4th position, a bromine atom at the 6th position, and a cyano group at the 3rd position on the quinoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Quinolinecarbonitrile, 4-amino-6-bromo- typically involves multi-step organic reactionsThe reaction conditions often require the use of brominating agents such as bromine or N-bromosuccinimide (NBS) and subsequent amination using ammonia or amine derivatives under controlled temperature and pH conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
3-Quinolinecarbonitrile, 4-amino-6-bromo- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the cyano group to an amine group, resulting in different quinoline derivatives.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are commonly used.
Major Products Formed
The major products formed from these reactions include various substituted quinoline derivatives, which can be further utilized in the synthesis of pharmaceuticals and other organic compounds .
Scientific Research Applications
3-Quinolinecarbonitrile, 4-amino-6-bromo- has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of potential therapeutic agents, including anticancer and antimicrobial drugs.
Material Science: This compound is utilized in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Mechanism of Action
The mechanism of action of 3-Quinolinecarbonitrile, 4-amino-6-bromo- involves its interaction with specific molecular targets. In medicinal chemistry, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The compound’s structure allows it to bind to active sites or allosteric sites of target proteins, modulating their activity and affecting cellular pathways .
Comparison with Similar Compounds
Similar Compounds
- 4-Amino-6-bromo-2-(trifluoromethyl)-3-quinolinecarbonitrile
- 2-Amino-6-bromo-3-quinolinecarbonitrile
- 3-Quinolinecarbonitrile, 2-amino-6-bromo-4-hydroxy-
Uniqueness
3-Quinolinecarbonitrile, 4-amino-6-bromo- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both amino and bromine groups on the quinoline ring enhances its reactivity and potential for diverse applications compared to other similar compounds .
Properties
CAS No. |
1146293-16-4 |
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Molecular Formula |
C10H6BrN3 |
Molecular Weight |
248.08 g/mol |
IUPAC Name |
4-amino-6-bromoquinoline-3-carbonitrile |
InChI |
InChI=1S/C10H6BrN3/c11-7-1-2-9-8(3-7)10(13)6(4-12)5-14-9/h1-3,5H,(H2,13,14) |
InChI Key |
NSESHVQEXDATLI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC=C(C(=C2C=C1Br)N)C#N |
Origin of Product |
United States |
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